

Chemical structure and purity analysis of 8-Hydroxy Amoxapine-d8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Hydroxy Amoxapine-d8

Cat. No.: B564158

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure and Purity Analysis of **8-Hydroxy Amoxapine-d8**

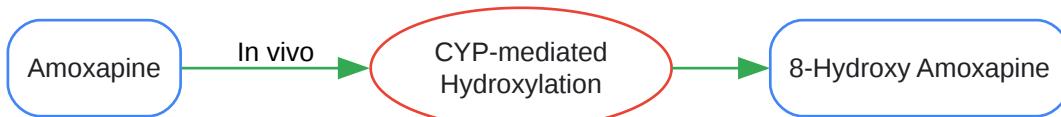
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **8-Hydroxy Amoxapine-d8**, a deuterium-labeled internal standard essential for the accurate quantification of 8-Hydroxy Amoxapine in biological matrices. 8-Hydroxy Amoxapine is a primary active metabolite of the antidepressant drug Amoxapine, contributing significantly to its overall pharmacological effect. [1] The use of a stable, isotopically labeled internal standard like **8-Hydroxy Amoxapine-d8** is critical for correcting variations in sample processing and instrument response in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[2][3]

Chemical Structure and Properties

8-Hydroxy Amoxapine-d8 is structurally identical to 8-Hydroxy Amoxapine, except that eight hydrogen atoms on the piperazine ring have been replaced with deuterium atoms.[4] This substitution provides a distinct mass difference for mass spectrometric detection without significantly altering the compound's chemical or chromatographic properties.[3]

Key Chemical Identifiers


Property	Value
IUPAC Name	2-Chloro-11-(1-piperazinyl-d8)-dibenz[b,f][5][6]oxazepin-8-ol[4]
CAS Number	1189505-24-5[4]
Molecular Formula	C ₁₇ H ₈ D ₈ ClN ₃ O ₂ [4]
Molecular Weight	337.83 g/mol [4]

| Parent Compound | 8-Hydroxy Amoxapine (CAS: 61443-78-5)[7][8] |

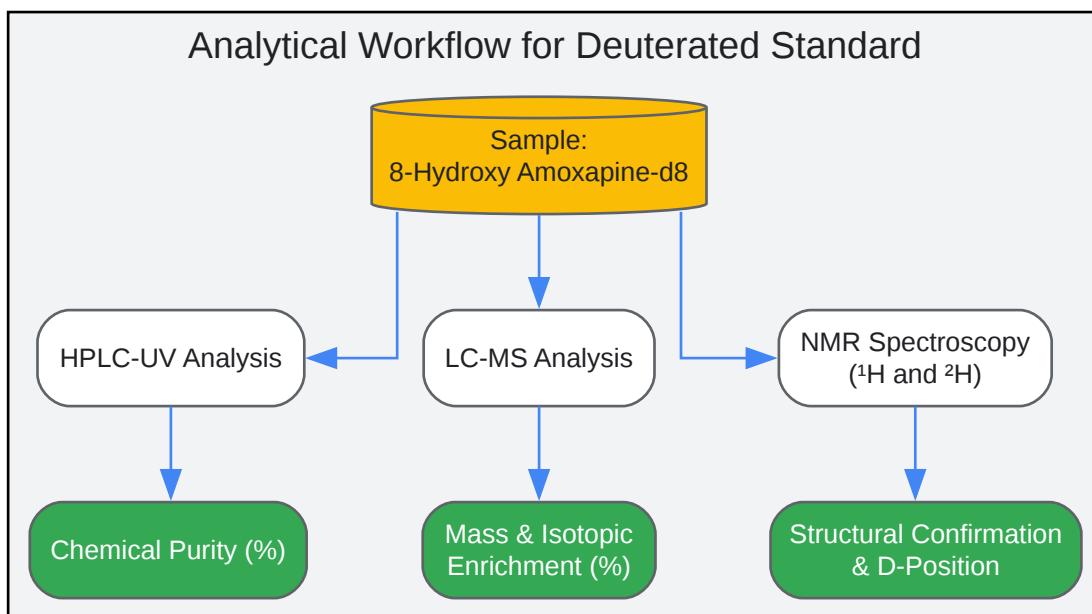
Caption: Chemical structure of **8-Hydroxy Amoxapine-d8**.

Metabolic Pathway of Parent Compound

8-Hydroxy Amoxapine is formed in vivo through the metabolic hydroxylation of Amoxapine. Understanding this pathway is crucial for pharmacokinetic and drug metabolism studies where the deuterated standard is employed.

[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Amoxapine to 8-Hydroxy Amoxapine.


Purity and Identity Analysis

Ensuring the chemical and isotopic purity of a deuterated standard is paramount for its use in quantitative bioanalysis. A multi-technique approach is required for comprehensive characterization.[9]

Analytical Workflow

The typical workflow for the complete characterization of a deuterated standard involves chromatographic separation for chemical purity assessment, followed by mass spectrometry

and NMR for identity, isotopic enrichment, and structural confirmation.

[Click to download full resolution via product page](#)

Caption: General workflow for purity and identity analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for determining the chemical purity of the standard by separating it from any non-labeled precursors, synthetic intermediates, or degradation products.[5][10][11]

Protocol for Chemical Purity Assessment:

- Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient mixture of Acetonitrile and 10 mM Ammonium Acetate buffer.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.[12]
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve the standard in methanol to a final concentration of 1 mg/mL.
- Quantification: Purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

Table 1: Representative HPLC Purity Data

Peak	Retention Time (min)	Area (%)	Identity
1	4.2	0.08	Impurity/Degradant
2	7.5	99.85	8-Hydroxy Amoxapine-d8

| 3 | 9.1 | 0.07 | Impurity |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the deuterated compound and, crucially, to determine its isotopic purity (or deuterium enrichment).

Protocol for Identity and Isotopic Purity:

- Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- LC Conditions: Utilize the same HPLC conditions as described in section 3.1 to ensure chromatographic compatibility.

- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- MS Analysis: Perform a full scan analysis over a mass range of m/z 100-500.
- Data Analysis:
 - Confirm the presence of the protonated molecular ion [M+H]⁺.
 - Determine isotopic enrichment by comparing the ion intensity of the fully deuterated species (d8) to the intensities of partially deuterated (d1-d7) and unlabeled (d0) species. High isotopic purity (typically >98%) is desired.[3]

Table 2: Representative Mass Spectrometry Data

Parameter	Expected Value	Observed Value
Molecular Ion [M+H] ⁺	m/z 338.18	m/z 338.19
Unlabeled [M+H] ⁺ (d0)	m/z 330.12	< 0.1%

| Isotopic Enrichment (d8) | > 98% | 99.2% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation and verifies the specific locations of the deuterium atoms. A combination of proton (¹H) and deuterium (²H) NMR is employed.[6] [13]

Protocol for Structural Confirmation:

- Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve approximately 5-10 mg of the substance in a suitable deuterated solvent, such as DMSO-d₆.[14]
- ¹H NMR Analysis: Acquire a standard proton NMR spectrum. The signals corresponding to the piperazine ring protons should be significantly diminished or absent, confirming successful deuteration at these positions.

- ^2H NMR Analysis: Acquire a deuterium NMR spectrum. This spectrum will show signals corresponding to the deuterium atoms on the piperazine ring, providing direct evidence of their presence and location.[6][13]

Table 3: Representative NMR Spectroscopy Data Summary

Nucleus	Region	Expected Observation	Result
^1H NMR	~2.5-3.5 ppm (Piperazine)	Signal intensity reduced by >98%	Confirmed
^1H NMR	~6.8-7.5 ppm (Aromatic)	Intact aromatic proton signals	Confirmed

| ^2H NMR | ~2.5-3.5 ppm (Piperazine) | Strong signals corresponding to D on piperazine | Confirmed |

Conclusion

The comprehensive analysis of **8-Hydroxy Amoxapine-d8** using orthogonal techniques—HPLC for chemical purity, LC-MS for identity and isotopic enrichment, and NMR for structural confirmation—is essential to qualify it as a reliable internal standard. This rigorous characterization ensures the accuracy and reproducibility of pharmacokinetic and other quantitative studies involving the critical metabolite, 8-Hydroxy Amoxapine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Hydroxyamoxapine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]

- 4. scbt.com [scbt.com]
- 5. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. 8-Hydroxyamoxapine | C17H16ClN3O2 | CID 43656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Liquid chromatographic separation of antidepressant drugs: II. Amoxapine and maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. myuchem.com [myuchem.com]
- To cite this document: BenchChem. [Chemical structure and purity analysis of 8-Hydroxy Amoxapine-d8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b564158#chemical-structure-and-purity-analysis-of-8-hydroxy-amoxapine-d8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com